2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinolone family This compound is characterized by its quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with β-ketoesters under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the quinoline core.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-(3-Hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- 2-(3-Methylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- 2-(3-Nitrophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Uniqueness
2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
90034-13-2 |
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Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-11-3-1-2-9(6-11)14-8-15(19)12-7-10(16(20)21)4-5-13(12)18-14/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
OFDGLFZOBZMZEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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